

Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridine N-oxide

CAS No.: 31872-57-8

Cat. No.: B189616

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Introduction

4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic aromatic compound with the molecular formula $C_5H_4N_2O_3$ and a molecular weight of approximately 140.1 g/mol. [1] As a derivative of pyridine N-oxide, it is of significant interest to researchers in medicinal chemistry and drug development due to the versatile chemical properties imparted by its N-oxide, hydroxyl, and nitro functional groups. [1] The N-oxide group, in particular, can enhance water solubility and modulate the electronic properties of the pyridine ring, making it a valuable scaffold in the synthesis of biologically active molecules. [1][2]

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of **4-Hydroxy-3-nitropyridine N-oxide**. Due to the limited availability of direct published spectra for this specific molecule, this guide synthesizes data from its well-studied isomer, 4-nitropyridine N-oxide, and established principles of spectroscopic analysis for N-oxides to present a predictive and comparative framework for its characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Hydroxy-3-nitropyridine N-oxide** is expected to be complex, showing characteristic absorption bands for its hydroxyl, nitro, N-oxide, and aromatic ring structures.

Predicted IR Absorption Data

The presence of multiple functional groups leads to a distinct IR fingerprint. The key expected vibrational modes are summarized in the table below. These predictions are based on standard functional group absorption ranges and data from analogous compounds.

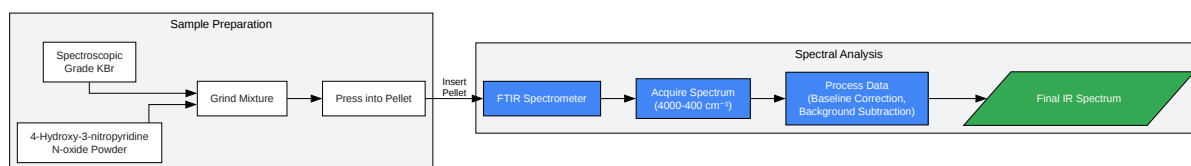
Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Characteristics
O-H (Hydroxyl)	Stretching	3200 - 3600	Broad, strong band due to hydrogen bonding
Aromatic C-H	Stretching	3000 - 3100	Medium to weak, sharp peaks
NO ₂ (Nitro)	Asymmetric Stretching	~1550	Strong
Aromatic C=C, C=N	Ring Stretching	1400 - 1600	Multiple medium to strong bands
NO ₂ (Nitro)	Symmetric Stretching	~1350	Strong
N-O (N-oxide)	Stretching	1200 - 1300	Strong band, position sensitive to substitution and solvent

Note: The N-O stretching frequency in aromatic N-oxides can be observed in the 1200-1300 cm⁻¹ region. For the related compound 4-nitropyridine N-oxide, this band appears around 1303 cm⁻¹ in a non-polar solvent and shifts to lower frequencies in hydrogen-bonding solvents like water (1248 cm⁻¹).^[3]

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like **4-Hydroxy-3-nitropyridine N-oxide** is the potassium bromide (KBr) pellet technique.

- **Sample Preparation:** Dry a small amount (1-2 mg) of the yellow crystalline **4-Hydroxy-3-nitropyridine N-oxide** powder and approximately 100-200 mg of spectroscopic grade KBr in an oven to remove any moisture.
- **Grinding:** Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
- **Spectral Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Analysis:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .^[4] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.



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Workflow for obtaining the IR spectrum of **4-Hydroxy-3-nitropyridine N-oxide**.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Aromatic N-oxides exhibit a highly characteristic fragmentation pattern involving the loss of an oxygen atom.

Fragmentation Pattern Analysis

The primary diagnostic fragmentation for N-oxides is the loss of a single oxygen atom from the molecular ion, resulting in a prominent $[M-16]^+$ or $[M+H-16]^+$ peak.^[5] For **4-Hydroxy-3-nitropyridine N-oxide** (MW = 140.1), the molecular ion (M^+) is expected at m/z 140.

The key predicted fragments are:

- m/z 140 (M^+): The molecular ion.
- m/z 124 ($[M-16]^+$): Resulting from the characteristic loss of an oxygen atom from the N-oxide group. This is expected to be a major peak. The isomer 4-nitropyridine N-oxide shows a $[P-16]^+$ ion with 68% relative abundance.
- Further Fragmentations: The ion at m/z 124 (4-hydroxy-3-nitropyridine) could undergo further fragmentation, such as the loss of NO_2 (46 Da) to yield a fragment at m/z 78, or the loss of CO (28 Da).

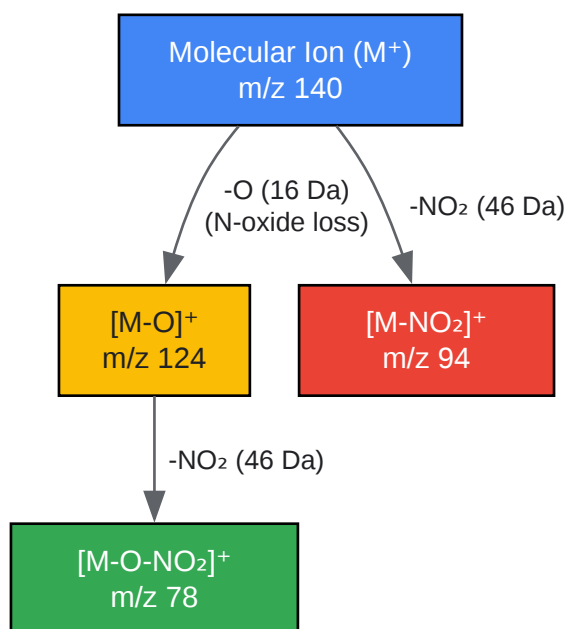
Predicted Mass Spectrometry Data

m/z Value	Proposed Identity	Notes
140	$[C_5H_4N_2O_3]^+$ (M^+)	Molecular Ion
124	$[M-O]^+$	Loss of oxygen from the N-oxide group. Expected to be a prominent peak.
94	$[M-O-NO]^+$ or $[M-NO_2]^+$	Loss of NO (30 Da) or NO_2 (46 Da) from the molecular ion.
78	$[M-O-NO_2]^+$	Loss of NO_2 from the m/z 124 fragment.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) mass spectrometry is a common technique for analyzing such compounds.

- Instrumentation: An A.E.I. M.S. 9 double-focusing mass spectrometer or a similar instrument can be used.
- Sample Introduction: Due to its crystalline nature, a direct inlet system is suitable. Alternatively, a heated inlet system maintained at a high temperature (e.g., 250 °C) can be used, though care must be taken as some N-oxides may decompose.
- Ionization: The sample is ionized using a standard electron beam (typically 70 eV).
- Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. Ion abundances are corrected for the natural occurrence of ^{13}C where appropriate.



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Predicted key fragmentation pathway for **4-Hydroxy-3-nitropyridine N-oxide**.

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References

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [3. 2024.sci-hub.se \[2024.sci-hub.se\]](https://2024.sci-hub.se)
- [4. Redirecting \[linkinghub.elsevier.com\]](https://linkinghub.elsevier.com)
- [5. Fragmentation of N-oxides \(deoxygenation\) in atmospheric pressure ionization: investigation of the activation process - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189616/docs#spectroscopic-analysis-of-4-hydroxy-3-nitropyridine-n-oxide-a-technical-guide\]](https://www.benchchem.com/product/b189616/docs#spectroscopic-analysis-of-4-hydroxy-3-nitropyridine-n-oxide-a-technical-guide)

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